AZD0328

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

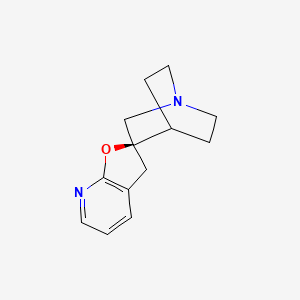

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944616 | |

| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220099-91-2 | |

| Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD 0328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-0328 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-0328 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD0328: A Technical Guide to its Mechanism of Action as a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD0328 is a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling effects, and pharmacokinetic profile. The information is compiled from preclinical and clinical research to serve as a technical guide for professionals in the field of neuroscience and drug development. Although developed for potential therapeutic use in cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia, the development of this compound was discontinued (B1498344) after Phase 2 clinical trials.[1][3]

Core Mechanism of Action: Selective α7 nAChR Agonism

This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a pentameric ligand-gated ion channel with a high permeability to calcium ions.[3] Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily Ca2+, which in turn modulates various downstream signaling pathways. This modulation is believed to be the basis for the observed pro-cognitive effects.

Binding Affinity and Selectivity

This compound exhibits high affinity for both human and rat α7 nAChRs. Radioligand binding assays have demonstrated its selectivity for the α7 subtype over other nAChR subtypes and the structurally related serotonin (B10506) 5-HT3 receptor.[4][5]

| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |

| α7 nAChR | Human (recombinant) | 3.0 nM | [5] |

| α7 nAChR | Rat (native) | 4.7 nM | [5] |

| 5-HT3 Receptor | Human (recombinant) | 12 nM | [5] |

| 5-HT3 Receptor | Rat (native) | 25 nM | [5] |

| α1β1γδ nAChR | Not Specified | ~20-fold lower than α7 | [4] |

| Other Nicotinic Receptors | Not Specified | ~1000-fold lower than α7 | [4] |

Functional Activity

Functional assays have characterized this compound as a partial agonist of the α7 nAChR.[5]

| Parameter | Species | Value | Reference |

| EC50 | Human α7 nAChR | 338 nM | [5] |

| Rat α7 nAChR | 150 nM | [5] | |

| Intrinsic Activity | Human α7 nAChR | 65% | [5] |

| Rat α7 nAChR | 61% | [5] |

Downstream Signaling and Physiological Effects

The activation of α7 nAChRs by this compound initiates a cascade of downstream events, most notably the modulation of neurotransmitter release, which is believed to underlie its effects on cognition.

Enhancement of Cortical Dopamine (B1211576) Release

A key downstream effect of this compound is the enhancement of dopamine release in the prefrontal cortex.[6] In vivo microdialysis studies in awake rats have shown that administration of this compound leads to a significant increase in extracellular dopamine levels.[6] This effect is thought to be mediated by the activation of α7 nAChRs on glutamatergic neurons, which in turn stimulate dopamine release from dopaminergic terminals.

Pro-Cognitive Effects

Preclinical studies in animal models have demonstrated the pro-cognitive effects of this compound. In rats, the compound was shown to improve performance in operant conditioning and long-term potentiation.[4] Furthermore, in rhesus monkeys, this compound enhanced spatial working memory.[4] These effects are consistent with the known role of α7 nAChRs and cortical dopamine in cognitive processes such as learning and attention.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. While specific, detailed protocols for this compound are not exhaustively available in the public domain, the descriptions below are based on standard pharmacological assays and available study details.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., human recombinant α7 nAChR) or from native tissue (e.g., rat brain) are prepared.

-

Competitive Binding: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Bound radioligand is then separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex of a rat).

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Sample Collection: Small molecules, including neurotransmitters like dopamine, diffuse from the extracellular fluid across the dialysis membrane and into the perfusion fluid. The collected fluid (dialysate) is sampled at regular intervals.

-

Analysis: The concentration of the neurotransmitter in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Drug Administration: this compound is administered to the animal, and the changes in neurotransmitter levels in the dialysate are monitored over time.

Behavioral Assays (e.g., Novel Object Recognition)

These assays are used to assess the effects of a compound on cognitive functions like learning and memory in animal models.

Methodology:

-

Habituation: The animal is allowed to explore an open-field arena in the absence of any objects.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object versus the familiar object. A preference for the novel object is indicative of recognition memory.

Pharmacokinetics and Metabolism

This compound is orally bioavailable and CNS penetrant.[4] In vitro studies using human hepatocytes have shown that the compound is very stable.[7] The primary metabolic pathway identified is N-oxidation.[7]

Clinical Development and Discontinuation

This compound progressed to Phase 2 clinical trials for the treatment of cognitive deficits in schizophrenia.[3][4] However, a 14-day, Phase 2a study in patients with schizophrenia did not demonstrate a statistically significant improvement in cognition or any other secondary endpoints.[4] The development of this compound was subsequently discontinued.[1]

Conclusion

This compound is a selective α7 nicotinic acetylcholine receptor partial agonist with high affinity and selectivity. Its mechanism of action involves the activation of α7 nAChRs, leading to downstream effects such as the enhancement of cortical dopamine release. Preclinical studies demonstrated its potential as a pro-cognitive agent. However, these findings did not translate into clinical efficacy in a Phase 2a trial for schizophrenia, leading to the discontinuation of its development. This technical guide provides a detailed summary of the available scientific information on this compound, offering valuable insights for researchers and drug development professionals working on α7 nAChR agonists and other novel therapeutic approaches for cognitive disorders.

References

- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. docs.axolbio.com [docs.axolbio.com]

AZD0328: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist for Cognitive Enhancement

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD0328, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The document details its pharmacological profile, including binding affinity, functional activity, and selectivity. Furthermore, it outlines the experimental methodologies used for its characterization and explores its effects on cognitive processes and neurotransmitter systems.

Core Pharmacological Profile

This compound is a novel spirofuropyridine derivative that acts as a partial agonist at the α7 nAChR.[1][2] It has been investigated for its potential therapeutic utility in neurological and psychiatric conditions associated with cognitive deficits.[1][2]

Binding Affinity and Selectivity

This compound exhibits high affinity for both native rat and recombinant human α7 nAChRs.[3] Radioligand binding assays have demonstrated its selectivity for the α7 subtype over other nAChR subtypes and the structurally related serotonin (B10506) 5-HT3 receptor.[4][5]

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| α7 nAChR | Rat (native) | 4.7 | [3] |

| α7 nAChR | Human (recombinant) | 3.0 | [4] |

| α4β2 nAChR | Rat (native) | Moderate Affinity | [5] |

| α3* nAChR | Rat (native, "ganglionic") | Very Low Affinity | [5] |

| α1β1γδ nAChR | Mouse (embryonic muscle) | ~20-fold lower affinity than α7 | [4] |

| 5-HT3 Receptor | Rat (native) | High Affinity | [5] |

| 5-HT3A Receptor | Human (recombinant) | High Affinity | [5] |

Functional Activity

Functional assays have confirmed that this compound is a partial agonist at both rat and human α7 nAChRs.[3] Its intrinsic activity is significant, though less than the endogenous agonist acetylcholine.[4]

Table 2: Functional Activity of this compound at α7 nAChRs

| Species | EC50 (nM) | Intrinsic Activity (% of Acetylcholine) | Reference |

| Rat | 150 | 61% | [3] |

| Human | 338 | 65% | [3] |

| Human | - | 101% (vs acetylcholine) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the binding affinity of this compound for the α7 nAChR.

Materials:

-

Radioligand: [125I]α-bungarotoxin ([125I]α-Bgtx)

-

Membrane Preparation: Rat brain homogenates (e.g., from hippocampus or cortex) or cell membranes from a cell line expressing the human α7 nAChR.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 2 mM CaCl2, and 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine (B1678760) or 1 µM unlabeled α-Bgtx).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation fluid.

-

A liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [125I]α-Bgtx (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [125I]α-Bgtx, and the non-specific binding control.

-

Competition Binding: Membrane preparation, [125I]α-Bgtx, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 22°C) for a sufficient time to reach equilibrium (typically 2-3 hours).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes [pubmed.ncbi.nlm.nih.gov]

- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [openinnovation.astrazeneca.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: AZD0328, a Selective α7 Nicotinic Receptor Agonist, and its Effects on Cortical Dopamine Release

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD0328 is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Preclinical research has demonstrated its capacity to enhance cortical dopamine (B1211576) release, a mechanism believed to underlie its pro-cognitive effects, including improvements in learning and attention.[1][2][3] This document provides an in-depth technical overview of this compound, focusing on its pharmacological profile, the signaling pathways it modulates to effect dopamine release, and the detailed experimental protocols used to characterize these effects. All quantitative data are presented in tabular format for clarity and comparative analysis.

Mechanism of Action: α7 nAChR-Mediated Dopamine Release

This compound exerts its effects by selectively binding to and activating α7 nAChRs. These receptors are ligand-gated ion channels that are highly permeable to calcium (Ca²⁺) and are expressed on various neurons within the central nervous system, including glutamatergic and GABAergic neurons, as well as directly on dopaminergic neurons in the ventral tegmental area (VTA).[[“]][5]

Activation of α7 nAChRs by this compound leads to several downstream events culminating in enhanced dopamine release in cortical regions, particularly the prefrontal cortex[1][[“]]:

-

Direct Excitation of Dopamine Neurons: this compound increases the firing rate of putative dopamine neurons in the VTA, which project to the prefrontal cortex.[1][2]

-

Modulation of Glutamatergic Input: α7 nAChRs are located on presynaptic glutamatergic terminals. Their activation facilitates the release of glutamate, which in turn excites dopamine neurons, leading to increased dopamine release.[[“]][6]

-

Interaction with GABAergic Circuits: The activation of α7 nAChRs on GABAergic interneurons can modulate their inhibitory output, contributing to a fine-tuning of the dopamine system.[[“]]

This selective interaction enhances midbrain dopaminergic activity, leading to the observed increase in cortical dopamine levels.[1][2] The pro-cognitive effects of this compound are blocked by selective α7 antagonists like methyllycaconitine (B43530) (MLA) and are absent in α7 knockout animals, confirming the on-target mechanism of action.[1][2][7]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the α7 nAChR. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |

| α7 nAChR | Human (recombinant) | Binding Affinity (Ki) | 3.0 | nM | [7] |

| Rat (native) | Binding Affinity (Ki) | 4.7 | nM | [7] | |

| Human (recombinant) | Functional Activity (EC₅₀) | 338 | nM | [7][8] | |

| Rat (native) | Functional Activity (EC₅₀) | 150 | nM | [7] | |

| Human (recombinant) | Efficacy (% of ACh) | 65 | % | [7][8] | |

| 5-HT₃ Receptor | Human (recombinant) | Binding Affinity (Ki) | 12 | nM | [7] |

| Rat (native) | Binding Affinity (Ki) | 25 | nM | [7] | |

| α4β2 nAChR | Rat (native) | Binding Affinity (Ki) | 140 | nM | [7] |

| α3-containing nAChR | Rat (native) | Binding Affinity (Ki) | 2,500 | nM | [7] |

EC₅₀: Half maximal effective concentration. Ki: Inhibitory constant.

Table 2: In Vivo Effects on Prefrontal Cortex Dopamine Release

| Species | Dose (mg/kg, s.c.) | Peak Effect Time | Max % Increase in DA | Study Notes | Reference |

| Rat | 0.00178 | 2 hours | ~150% (of baseline) | Inverted dose-response; maximal effect at the lowest dose tested. | [1][2] |

| Rat | 0.003 | 2 hours | Not specified (plateau) | Plateau effect measured on operant responding. | [1][2] |

DA: Dopamine. s.c.: Subcutaneous administration.

Key Experimental Protocols

The characterization of this compound's effects on cortical dopamine release relies heavily on in vivo microdialysis in freely moving rodents.[9][10]

Protocol: In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the methodology for quantifying extracellular dopamine concentrations in the prefrontal cortex of awake rats following administration of this compound.

1. Animal Subjects and Surgical Preparation:

-

Subjects: Adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery: A guide cannula is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined from a standard rat brain atlas (e.g., Paxinos and Watson). The cannula is secured to the skull using dental cement and anchor screws.

-

Recovery: Animals are allowed a minimum of 5-7 days for post-operative recovery before experimentation.

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-2.0 µL/min) using a microinfusion pump.[9]

-

Stabilization: The system is allowed to stabilize for at least 2-3 hours to achieve a steady baseline of dopamine levels.[9]

3. Sample Collection and Drug Administration:

-

Baseline Collection: 3-4 baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[9]

-

Drug Administration: this compound is administered subcutaneously (s.c.) at the desired dose (e.g., 0.00178 mg/kg).

-

Post-Dose Collection: Dialysate samples continue to be collected at the same interval for at least 3-4 hours post-administration to monitor changes in dopamine concentration over time.

4. Sample Analysis (HPLC-ECD):

-

Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is used for its high sensitivity in detecting monoamines.[10]

-

Injection: A small volume (e.g., 10 µL) of each dialysate sample is directly injected into the HPLC system.[9]

-

Quantification: Dopamine concentrations in the samples are determined by comparing the peak area from the chromatogram to a standard curve generated with known dopamine concentrations. The assay sensitivity should be in the low femtomole range.[9]

5. Data Analysis:

-

Basal Level Calculation: The average dopamine concentration from the pre-injection samples is defined as the basal (100%) level.

-

Normalization: Post-injection dopamine levels are expressed as a percentage of the calculated basal level for each animal to normalize the data and account for individual differences in probe recovery.[9]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the in vivo microdialysis workflow.

Conclusion and Future Directions

The data strongly indicate that this compound is a selective α7 nAChR agonist that robustly increases dopamine levels in the prefrontal cortex.[1][2] This neurochemical effect is directly linked to its ability to enhance cognitive processes in preclinical models.[1][7] The inverted dose-response curve, where maximal efficacy is observed at very low doses, is a critical characteristic that warrants careful consideration in clinical trial design.[1][2] While preclinical findings are promising, clinical trials have yielded inconsistent results, highlighting potential translational challenges such as receptor desensitization or pharmacokinetic limitations.[2][11] Further research should focus on optimizing dosing strategies and exploring the therapeutic utility of α7 nAChR agonists in neurological and psychiatric conditions characterized by cognitive deficits and dopamine dysfunction.[1][2]

References

- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. consensus.app [consensus.app]

- 5. DOPAMINE D2 AND ACETYLCHOLINE α7 NICOTINIC RECEPTORS HAVE SUBCELLULAR DISTRIBUTIONS FAVORING MEDIATION OF CONVERGENT SIGNALING IN THE MOUSE VENTRAL TEGMENTAL AREA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [openinnovation.astrazeneca.com]

AZD0328 and its Role in Hippocampal Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD0328 is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in the hippocampus and implicated in cognitive processes. Activation of α7 nAChRs is known to modulate synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. This technical guide provides an in-depth overview of the preclinical data on this compound, its mechanism of action in the hippocampus, and its putative role in the enhancement of LTP. While direct quantitative data on LTP modulation by this compound is limited in the public domain, this guide synthesizes findings from related α7 nAChR agonists and outlines the key signaling pathways and experimental protocols relevant to its study.

Introduction to this compound

This compound is an experimental drug developed for its potential to treat cognitive deficits. It acts as a selective agonist for the α7 nicotinic acetylcholine receptor.[1] Preclinical studies have demonstrated its ability to enhance cognitive functions such as learning and attention in animal models.[2] These pro-cognitive effects are believed to be mediated, at least in part, by its ability to modulate synaptic plasticity in key brain regions like the hippocampus.

Table 1: Preclinical Efficacy of this compound in Cognitive Tasks

| Behavioral Test | Species | Dosing | Key Findings | Reference |

| Novel Object Recognition | Mice | 0.00178-1.78 mg/kg | Improved novel object recognition across a broad dose range. | [2] |

| Operant Responding | Rats | Plateau effect at 0.003 mg/kg | Dose-dependently enhanced acquisition of operant responding with delayed reinforcement. | [2] |

This compound and Hippocampal Long-Term Potentiation (LTP)

Signaling Pathways in α7 nAChR-Mediated LTP

The activation of α7 nAChRs by an agonist like this compound is proposed to initiate a signaling cascade that facilitates LTP. This pathway is crucial for understanding the molecular basis of its pro-cognitive effects.

Upon binding of this compound to the α7 nAChR, the channel opens, leading to an influx of calcium ions.[4] This increase in intracellular calcium can activate multiple downstream pathways. One key pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5][6] PKA, along with other calcium-activated kinases, can then phosphorylate the extracellular signal-regulated kinase (ERK).[2][4] Both PKA and ERK are known to converge on the transcription factor cAMP response element-binding protein (CREB).[7] Phosphorylation of CREB leads to the transcription of genes involved in synaptic plasticity and memory formation, ultimately contributing to the enhancement of LTP.

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general experimental workflow for assessing the effect of an α7 nAChR agonist on hippocampal LTP can be constructed based on standard electrophysiological techniques.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.

-

Anesthesia and Dissection: Anesthetize the rat with isoflurane (B1672236) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

Electrophysiological Recording

-

Recording Chamber: Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1][8]

-

Baseline Recording: After a stable baseline fEPSP is established (typically 20-30 minutes), apply the test compound.

-

Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Concentrations would likely be in the nanomolar to low micromolar range based on its EC50 of 338 nmol/L.[1]

-

LTP Induction: After a sufficient incubation period (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

-

Post-HFS Recording: Record the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Data Analysis

The slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope at a specific time point post-HFS (e.g., 60 minutes) compared to the pre-HFS baseline.

Conclusion

This compound, as a selective α7 nAChR agonist, holds promise as a cognitive enhancer. Its mechanism of action is strongly linked to the modulation of synaptic plasticity in the hippocampus. While direct quantitative evidence for this compound-induced LTP enhancement is pending in publicly accessible literature, the established role of α7 nAChR activation in facilitating LTP through Ca2+-dependent signaling pathways involving PKA and ERK provides a solid foundation for its pro-cognitive effects. Further electrophysiological studies are warranted to precisely quantify the dose-dependent effects of this compound on LTP and to further elucidate the intricacies of its downstream signaling targets. The experimental protocols and conceptual framework provided in this guide offer a basis for such future investigations.

References

- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of hippocampus-dependent memory by cyclic AMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A delayed response enhancement during hippocampal presynaptic plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of AZD0328

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0328 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was investigated for the treatment of cognitive deficits in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Understanding the pharmacokinetic and metabolic profile of a drug candidate is crucial for its development and for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, compiled from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans. While comprehensive quantitative data from all studies is not publicly available, this section summarizes the key findings regarding its absorption, distribution, metabolism, and excretion (ADME).

Preclinical Pharmacokinetics

Human Pharmacokinetics

The pharmacokinetics of this compound have been assessed in healthy volunteers through single ascending dose (SAD) and multiple ascending dose (MAD) studies. A key Phase 1 study (NCT00738959) was conducted in healthy young Japanese and Caucasian male volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound.[4]

In these clinical studies, this compound was administered at doses up to 2 mg in SAD studies and up to 1.35 mg for 13 days in MAD studies.[3] While the specific pharmacokinetic parameters from the NCT00738959 study are not publicly detailed, it was established that the drug is renally cleared.[3] This suggests that the kidneys are a primary route of elimination for this compound and its metabolites.

Table 1: Summary of Human Pharmacokinetic Studies

| Study Identifier | Population | Study Design | Doses Administered | Key Findings (Publicly Available) |

| NCT00738959 | Healthy Japanese and Caucasian Males | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, SAD & MAD | Not specified in public records | Assessed safety, tolerability, and pharmacokinetics.[4] |

| General Phase 1 | Healthy Volunteers | SAD & MAD | Up to 2 mg (SAD), Up to 1.35 mg for 13 days (MAD) | This compound is renally cleared.[3] |

Metabolism

The metabolism of this compound has been investigated extensively through in vitro studies, providing valuable insights into its biotransformation pathways and the enzymes responsible.

In Vitro Metabolism

A pivotal study by Zhou et al. characterized the in vitro metabolism of this compound across different species, including humans, rats, dogs, and guinea pigs, using hepatocytes and liver microsomes.[1][2]

A significant finding from these studies is the marked difference in metabolic stability across species. This compound was found to be highly stable in human hepatocytes, with only about 2% metabolism observed after a 4-hour incubation. In contrast, the compound was extensively metabolized in rat, dog, and guinea pig hepatocytes, with metabolism rates of 55%, 68%, and 96%, respectively, over the same period.[1]

Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes (4-hour incubation)

| Species | Metabolism Rate (%) |

| Human | ~2 |

| Rat | 55 |

| Dog | 68 |

| Guinea Pig | 96 |

| [Source: Zhou et al.][1] |

Metabolic Pathways and Metabolites

The primary metabolic pathway for this compound in humans is N-oxidation, leading to the formation of the N-oxide metabolite (M6).[1] This was the only metabolite detected in human hepatocyte incubations. In preclinical species, where metabolism is more extensive, other metabolic pathways are also observed, including hydroxylation of the azabicyclo-octane or furopyridine moieties of the molecule.[1][2]

A dog-specific metabolite, the pyridine (B92270) N-methylation product of this compound (M2), was identified and was not observed in human or other preclinical species.[1][2] An N-glucuronide metabolite of this compound has also been observed in human liver microsomes.[1]

Enzymes Involved in Metabolism

Multiple enzymes have been identified as being involved in the metabolism of this compound. The formation of the major human metabolite, the N-oxide (M6), is catalyzed by several enzymes, including Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4/5, as well as Flavin-containing monooxygenases (FMO) FMO1 and FMO3.[1][2] The involvement of multiple enzymes suggests that the potential for clinically significant drug-drug interactions due to inhibition of a single metabolic pathway is relatively low.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro metabolism studies of this compound. Detailed protocols for in vivo pharmacokinetic studies and specific bioanalytical methods for this compound are not publicly available.

In Vitro Metabolism Studies (Based on Zhou et al.)

Objective: To investigate the metabolic profile and stability of this compound in liver microsomes and hepatocytes from humans, rats, dogs, and guinea pigs, and to identify the enzymes responsible for its metabolism.

Materials:

-

[¹⁴C]this compound

-

Cryopreserved hepatocytes (human, rat, dog, guinea pig)

-

Human liver microsomes (HLM)

-

cDNA-expressed human CYP and FMO enzymes

-

NADPH regenerating system

-

LC-MS/MS for metabolite identification and quantification

Methodology:

-

Hepatocyte Incubations:

-

Cryopreserved hepatocytes were thawed and suspended in incubation medium.

-

[¹⁴C]this compound was added to the hepatocyte suspension and incubated at 37°C.

-

Aliquots were taken at various time points (e.g., up to 4 hours), and the reaction was quenched with acetonitrile.

-

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the percentage of parent drug remaining and to identify metabolites.

-

-

Liver Microsome Incubations:

-

This compound was incubated with pooled human liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

The reaction was terminated, and the samples were processed for LC-MS/MS analysis.

-

-

Enzyme Phenotyping:

-

Incubations were conducted with a panel of cDNA-expressed human CYP and FMO enzymes to identify the specific enzymes responsible for the formation of the N-oxide metabolite.

-

Chemical inhibitors of specific CYP and FMO enzymes were also used in incubations with HLM to confirm the contribution of each enzyme.

-

Data Analysis:

-

The rate of disappearance of this compound was used to determine its metabolic stability.

-

Metabolites were identified based on their mass spectral data.

-

The relative contribution of different enzymes to the metabolism of this compound was determined by comparing the rate of metabolite formation in the presence and absence of specific inhibitors or by using recombinant enzymes.

Visualizations

Metabolic Pathways of this compound

Caption: Proposed metabolic pathways of this compound.

In Vitro Metabolism Experimental Workflow

Caption: Workflow for in vitro metabolism studies of this compound.

Conclusion

The pharmacokinetic and metabolic properties of this compound have been characterized through a combination of in vitro and in vivo studies. The compound exhibits notable inter-species differences in its metabolic stability, being significantly more stable in humans than in preclinical species such as rats, dogs, and guinea pigs. The primary route of metabolism in humans is N-oxidation, mediated by multiple CYP and FMO enzymes, which minimizes the risk of drug-drug interactions. This compound is cleared from the body primarily through renal excretion. While detailed quantitative pharmacokinetic data from clinical trials are not fully public, the available information provides a solid foundation for understanding the disposition of this compound in biological systems. Further disclosure of clinical pharmacokinetic data would allow for a more complete and quantitative assessment of this compound.

References

- 1. In vitro metabolism of α7 neuronal nicotinic receptor agonist this compound and enzyme identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [openinnovation.astrazeneca.com]

- 4. Safety, tolerability & PK of this compound in Caucasian & Japanese [astrazenecaclinicaltrials.com]

AZD0328: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement in Neurological Disorders

An In-depth Technical Guide

Executive Summary

AZD0328 is a novel, potent, and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential to enhance cognitive function in neurological and psychiatric disorders. Preclinical studies have demonstrated its ability to improve learning, memory, and attention in various animal models, primarily through the modulation of cortical dopamine (B1211576) release. However, clinical trials in patients with schizophrenia did not show a statistically significant improvement in cognitive endpoints. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, preclinical efficacy, clinical trial data, and detailed experimental methodologies.

Mechanism of Action

This compound is a spirofuropyridine derivative that acts as a selective partial agonist at the α7 nAChR.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Upon binding, this compound induces a conformational change in the receptor, leading to the influx of cations, primarily Ca2+. This influx of calcium is a key event that triggers downstream signaling cascades.

A significant aspect of this compound's mechanism is its ability to enhance the activity of midbrain dopaminergic neurons.[1] In vivo studies have shown that administration of this compound leads to increased firing of putative dopamine neurons in the ventral tegmental area (VTA).[1] This, in turn, results in elevated extracellular dopamine levels in the prefrontal cortex.[1] This neurochemical change is believed to be a primary contributor to the pro-cognitive effects observed in preclinical models.[1]

Signaling Pathways

The activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events that are thought to underlie its effects on synaptic plasticity and cognitive function. A key pathway involves the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2]

Quantitative Data

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Receptor/Channel | Value | Reference(s) |

| Binding Affinity (Ki) | ||||

| Rat (native) | α7 nAChR | 4.7 nM | [1] | |

| Human (recombinant) | α7 nAChR | 3.0 nM | [1] | |

| Rat (native) | 5-HT3 | 25 nM | [1] | |

| Human (recombinant) | 5-HT3A | 12 nM | [1] | |

| Functional Activity (EC50) | ||||

| Rat | α7 nAChR | 150 nM | [1] | |

| Human | α7 nAChR | 338 nM | [1] | |

| Intrinsic Activity | ||||

| Rat | α7 nAChR | 61% | [1] | |

| Human | α7 nAChR | 65% | [1] |

Table 2: Preclinical Efficacy of this compound in Cognitive Models

| Model | Species | Test | Effective Dose Range (mg/kg) | Outcome | Reference(s) |

| Learning & Attention | Rat | Operant Conditioning (Delayed Reinforcement) | 0.003 (plateau effect) | Dose-dependently enhanced acquisition | [1] |

| Recognition Memory | Mouse | Novel Object Recognition | 0.00178 - 1.78 | Significantly increased novel object recognition | [1][3] |

Table 3: Clinical Trial Data for this compound

| Trial ID | Indication | Phase | Dose | Key Findings | Reference(s) |

| NCT00669903 | Schizophrenia | IIa | 0.00093 to 0.675 mg (multiple ascending doses) | No statistically significant improvement in cognitive endpoints. | [4] |

Table 4: Clinical Safety and Tolerability of this compound

| Population | Dose | Most Common Adverse Events | Reference(s) |

| Healthy Volunteers | Up to 2 mg (single dose), 1.35 mg (multiple doses for 13 days) | Facial flushing, gastrointestinal disturbances, nausea. | [1] |

| Patients with Schizophrenia | Up to 0.675 mg (once daily for 14 days) | Dose-related incidence of nausea. | [1] |

Experimental Protocols

In Vivo Microdialysis for Dopamine Release

This protocol was utilized to measure extracellular dopamine levels in the prefrontal cortex of awake rats following this compound administration.[1]

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the medial prefrontal cortex.

-

Microdialysis: Following recovery, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after subcutaneous administration of this compound or vehicle.

-

Analysis: Dopamine concentrations in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Electrophysiology for Dopamine Neuron Firing

This technique was employed to record the firing activity of putative dopamine neurons in the ventral tegmental area (VTA) of rats in response to this compound.[1]

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Anesthetized rats were placed in a stereotaxic frame. A recording electrode was lowered into the VTA.

-

Neuron Identification: Putative dopaminergic neurons were identified based on their characteristic slow, irregular firing pattern and broad action potential waveform.

-

Data Acquisition: The spontaneous firing rate and bursting activity of these neurons were recorded before and after the administration of this compound.

-

Analysis: Changes in firing rate and the pattern of burst firing were analyzed to determine the effect of the compound. Bursting was defined as the occurrence of two or more consecutive spikes with an inter-spike interval of less than 80 ms, and the burst was terminated by an interval of more than 160 ms.[5]

Novel Object Recognition (NOR) Test

The NOR test was used to assess recognition memory in mice.[1][3]

-

Apparatus: A square open-field arena.

-

Procedure:

-

Habituation: Mice were individually allowed to explore the empty arena for a set period on consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects were placed in the arena, and each mouse was allowed to explore them for a defined duration (e.g., 9 minutes).[3]

-

Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The mouse was returned to the arena, and the time spent exploring each object was recorded.

-

-

Data Analysis: A discrimination index was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.

Operant Conditioning with Delayed Reinforcement

This task was used to evaluate the effects of this compound on learning and attention in rats.[1]

-

Apparatus: Operant conditioning chambers equipped with levers and a mechanism for delivering reinforcement (e.g., food pellets).

-

Procedure:

-

Training: Rats were trained to press a lever to receive a reward.

-

Delayed Reinforcement: A delay was introduced between the lever press and the delivery of the reward. The acquisition of this task is sensitive to manipulations of attention and learning.

-

-

Drug Administration: this compound or vehicle was administered before the training sessions.

-

Data Analysis: The rate of acquisition of the lever-pressing behavior under the delayed reinforcement schedule was measured.

Radioligand Binding Assay

This assay was used to determine the binding affinity of this compound for various nAChR subtypes and the 5-HT3 receptor.[1]

-

Preparation: Membranes were prepared from rat brain tissue or cells expressing the receptor of interest.

-

Assay: The membranes were incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of this compound.

-

Measurement: The amount of radioligand bound to the receptors was measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

Ki Calculation: The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[6]

Conclusion

This compound is a selective α7 nAChR partial agonist with demonstrated pro-cognitive effects in preclinical models, which are likely mediated by the enhancement of cortical dopamine release. The compound has a well-characterized in vitro pharmacological profile. However, despite the promising preclinical data, a Phase IIa clinical trial in patients with schizophrenia did not demonstrate a significant improvement in cognition. The most commonly reported adverse events in clinical trials were gastrointestinal in nature, particularly nausea. While the development of this compound for cognitive enhancement in major neurological disorders has not progressed, the data generated from its investigation provide valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement. Further research with other α7 nAChR modulators may yet yield clinically meaningful benefits for patients with cognitive deficits.

References

- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Disruption of NMDAR-dependent burst firing by dopamine neurons provides selective assessment of phasic dopamine-dependent behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

In-depth Technical Guide: Investigating AZD0328 in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive impairments. Cognitive deficits, in particular, are poorly addressed by current antipsychotic medications and represent a significant area of unmet medical need. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for improving cognitive function in schizophrenia. AZD0328, a selective partial agonist of the α7 nAChR, has been investigated in preclinical animal models to evaluate its potential as a pro-cognitive agent. This technical guide provides a comprehensive overview of the investigation of this compound in animal models relevant to schizophrenia, focusing on its mechanism of action, receptor binding profile, and effects on cognitive performance.

Core Data Summary

Receptor Binding Affinity of this compound

The following table summarizes the binding affinities (Ki) of this compound for various nicotinic and serotonin (B10506) receptor subtypes. This data is crucial for understanding the selectivity and potential off-target effects of the compound.

| Receptor Subtype | Species | Tissue/System | Ki (nM) |

| α7 nAChR | Rat (native) | - | 4.7 |

| α7 nAChR | Human (recombinant) | - | 3.0 |

| 5-HT3 | Rat (native) | - | 25 |

| 5-HT3 | Human (recombinant) | - | 12 |

| α4β2 nAChR | Rat (native) | - | 140 |

| α3-containing "ganglionic" nAChR | - | - | 2,500 |

| α1β1γδ "muscle" nAChR | Mouse | - | 20,000 |

Data compiled from Sydserff et al., 2009.

Efficacy of this compound in Preclinical Behavioral Models

This table summarizes the effective doses of this compound in various behavioral tasks relevant to cognitive function.

| Behavioral Task | Animal Model | Dosing Route | Effective Dose Range | Key Findings |

| Novel Object Recognition | Mice | Subcutaneous (SC) | 0.00178 - 1.78 mg/kg | Significantly improved novel object recognition.[1] |

| Acquisition of Operant Responding (with delayed reinforcement) | Rats | - | Plateau effect at 0.003 mg/kg | Dose-dependently enhanced acquisition of operant responding.[1] |

| Increased Firing of Dopamine (B1211576) Neurons | Rats | - | 0.00138 mg/kg | Increased firing of putative dopamine neurons in the ventral tegmental area.[1] |

| Increased Prefrontal Cortical Dopamine | Rats | - | Maximal at 0.00178 mg/kg | Showed an inverted U-shaped dose-response curve.[1] |

Experimental Protocols

Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The protocol for investigating the effects of this compound on cognition in mice is as follows:

Apparatus:

-

A square open-field arena (e.g., 40 cm x 40 cm for mice).[2] The walls can be transparent or opaque and should be high enough to prevent escape. The floor should be of a non-reflective material to ensure good contrast for video tracking.

Objects:

-

Three sets of identical objects are required. The objects should be of similar size and complexity but differ in shape and texture to be easily discriminable by the mice. They should be heavy enough that the mice cannot easily displace them.

Procedure:

-

Habituation: On the first day, mice are habituated to the empty testing arena for a set period (e.g., 5-10 minutes) to reduce novelty-induced stress.

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 10 minutes). This compound or vehicle is administered subcutaneously 30 minutes prior to this phase.[3]

-

Testing Phase: After a retention interval (e.g., 15 minutes to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for a set duration (e.g., 9 minutes).[3] Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

Data Analysis:

-

A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Acquisition of Operant Responding with Delayed Reinforcement

This task assesses attention and learning in rats by measuring their ability to learn an association between a lever press and a delayed reward.

Apparatus:

-

Standard operant conditioning chambers equipped with a lever and a food dispenser.

Procedure:

-

Pre-training: Rats are typically food-restricted to motivate them to work for a food reward. They are habituated to the operant chambers and trained to retrieve food pellets from the dispenser.

-

Acquisition Training:

-

A trial begins with the presentation of a cue (e.g., illumination of a light).

-

A single press on the lever during the cue presentation results in the delivery of a food pellet after a delay.

-

The delay between the lever press and the reward is a critical parameter that challenges the animal's attentional processes.

-

The specific schedule of reinforcement used in the this compound studies was a form of delayed reinforcement, though the exact schedule (e.g., fixed-ratio, variable-ratio) is not explicitly detailed in the available literature.[1]

-

This compound or vehicle is administered prior to the training sessions.

-

Data Analysis:

-

The primary measure is the number of correct responses (lever presses during the cue) and the rate of acquisition of the task over sessions.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is a selective partial agonist of the α7 nAChR. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Ca2+, into the neuron. This increase in intracellular calcium can trigger a cascade of downstream signaling events. In the context of schizophrenia, the pro-cognitive effects of this compound are thought to be mediated, at least in part, by the modulation of dopaminergic and glutamatergic neurotransmission in key brain regions like the prefrontal cortex and hippocampus.

Caption: Proposed signaling pathway for this compound's pro-cognitive effects.

Experimental Workflow for Novel Object Recognition

The following diagram illustrates the typical workflow for conducting a novel object recognition experiment to test the efficacy of a compound like this compound.

Caption: Experimental workflow for the Novel Object Recognition test.

Logical Relationship in Schizophrenia Animal Models

Animal models of schizophrenia often utilize NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce cognitive deficits that mimic those seen in patients. The logical framework for testing a potential therapeutic like this compound in such a model is depicted below.

Caption: Logical framework for testing this compound in an NMDA antagonist model.

Discussion and Future Directions

The preclinical data for this compound in animal models demonstrates its potential to improve cognitive function through the selective activation of α7 nAChRs. The compound enhances cortical dopamine release and improves performance in tasks assessing learning and memory in rodents.[1] The effects of this compound are observed at very low doses, suggesting a potent mechanism of action.[1]

However, a significant gap in the current literature is the lack of studies investigating this compound in established animal models of schizophrenia that utilize NMDA receptor antagonists like PCP or ketamine. These models are widely considered to have good face and predictive validity for the cognitive deficits of schizophrenia. Future research should focus on evaluating the efficacy of this compound in reversing the cognitive impairments induced by these agents.

Furthermore, detailed pharmacokinetic studies determining the brain concentration of this compound over time (Cmax and Tmax) are needed to establish a clearer relationship between drug exposure in the central nervous system and its behavioral effects.

While this compound showed promise in preclinical models, it is important to note that a Phase 2a clinical trial in patients with schizophrenia did not demonstrate a statistically significant improvement in cognition. This highlights the translational challenges in drug development for schizophrenia and underscores the need for more refined preclinical models and a deeper understanding of the complex neurobiology of the disorder.

References

- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P50 inhibitory sensory gating in schizophrenia: analysis of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD0328: A Comprehensive Technical Profile of its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0328 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[[“]][2][3] The α7 nAChR is implicated in various cognitive processes, and its modulation represents a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[4] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Binding Affinity and Functional Activity of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays. The data presented below summarizes its high affinity for the human α7 nAChR and its functional potency as a partial agonist.

Table 1: this compound Binding Affinity for α7 Nicotinic Acetylcholine Receptors

| Species | Receptor | Assay Type | Parameter | Value (nM) |

| Human | α7 nAChR | Radioligand Binding | IC50 | 3 |

| Human | α7 nAChR | Radioligand Binding | Ki | 3.0 |

| Rat | α7 nAChR | Radioligand Binding | Ki | 4.7 |

Data sourced from AstraZeneca Open Innovation and scientific literature.[5][6]

Table 2: this compound Functional Activity at α7 Nicotinic Acetylcholine Receptors

| System | Parameter | Value |

| Human α7 nAChR | Activation (Whole Cell Current) | 2.9 µM |

| Human α7 nAChR (expressed in Xenopus oocytes) | EC50 | 338 nM |

| Human α7 nAChR | Intrinsic Activity (vs. Acetylcholine) | 101% (Full Agonist) / 65% (Partial Agonist) |

Note: There are conflicting reports on the intrinsic activity, with some sources indicating it acts as a full agonist and others as a partial agonist.[5][7] This may depend on the expression system and experimental conditions.

Selectivity Profile of this compound

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, which can minimize off-target effects. This compound exhibits a favorable selectivity profile.

Table 3: Selectivity of this compound for Nicotinic and Serotonin Receptors

| Receptor Subtype | Species | Parameter | Value (nM) | Selectivity Fold (vs. Human α7 nAChR Ki) |

| α1β1γδ nAChR | Not Specified | Not Specified | ~60 | ~20-fold |

| Other Nicotinic Receptors | Not Specified | Not Specified | >3000 | >1000-fold |

| 5-HT3 Receptor | Human | Ki | 12 | 4-fold |

| 5-HT3 Receptor | Rat | Ki | 25 | 8.3-fold |

| α4β2 nAChR | Rat | Ki | 140 | 46.7-fold |

| "Ganglionic" α3-containing nAChR | Rat | Ki | 2500 | 833.3-fold |

Data compiled from AstraZeneca Open Innovation and published research.[5][6]

Signaling Pathway and Mechanism of Action

Activation of the α7 nAChR by this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events, including the modulation of neurotransmitter release. A key effect of this compound is the enhancement of cortical dopamine (B1211576) release, which is believed to underlie its pro-cognitive effects.[8]

Experimental Protocols

The following sections outline the general methodologies employed to characterize the binding and functional profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[9]

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human α7 nAChR expressed in HEK293 cells) are prepared by homogenization and centrifugation.[10] The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (this compound).[11] The incubation is carried out in a buffered solution at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[10]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[9] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays using Xenopus Oocytes

Xenopus oocytes are a widely used expression system for studying the function of ion channels.[12]

Detailed Methodology:

-

Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs.[13] cRNA encoding the human α7 nAChR subunit is microinjected into the oocytes.

-

Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression and assembly of functional receptors on the oocyte membrane.[13]

-

Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure the ion currents flowing across the oocyte membrane.[14] The oocyte is impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Compound Application: A range of concentrations of this compound is applied to the oocyte via a perfusion system.

-

Data Acquisition and Analysis: The resulting inward currents, carried by the influx of cations through the activated α7 nAChRs, are recorded. The peak current amplitude at each concentration is measured. The data are then plotted as current response versus the logarithm of the agonist concentration, and a dose-response curve is fitted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response, which can be compared to a reference agonist like acetylcholine to determine intrinsic activity.[14]

Off-Target Screening

To assess the selectivity of a compound, it is typically screened against a panel of other receptors, ion channels, enzymes, and transporters.[15]

General Methodology:

-

Panel Selection: A comprehensive panel of targets is chosen, often including a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes and transporters that are known to be involved in adverse drug reactions.

-

Primary Screen: this compound is initially screened at a single, high concentration (e.g., 10 µM) against this panel using high-throughput binding or functional assays.

-

Hit Identification: Any target where this compound shows significant activity (e.g., >50% inhibition in a binding assay) is identified as a "hit".

-

Dose-Response Confirmation: For any identified hits, follow-up dose-response experiments are conducted to determine the potency (IC50 or EC50) of the interaction.

-

Risk Assessment: The potential for clinically relevant off-target effects is assessed by comparing the in vitro potency at the off-target with the potency at the primary target (α7 nAChR) and the expected therapeutic plasma concentrations of the drug.

Conclusion

This compound is a potent α7 nAChR partial agonist with high affinity and a favorable selectivity profile. The data presented in this technical guide, derived from standard and robust in vitro pharmacological assays, support its further investigation as a potential therapeutic agent for cognitive deficits in various CNS disorders. The detailed methodologies provided herein offer a framework for the replication and extension of these findings.

References

- 1. consensus.app [consensus.app]

- 2. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. α7 nicotinic acetylcholine receptor modulation of accumbal dopamine release covaries with novelty seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional acetylcholine receptors expressed in Xenopus oocytes after injection of Torpedo beta, gamma, and delta subunit RNAs are a consequence of endogenous oocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis Measurement of Dopamine Following AZD0328 Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting in vivo microdialysis experiments to measure dopamine (B1211576) release in the rat prefrontal cortex following the administration of AZD0328, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.

Introduction

This compound is a potent and selective partial agonist for the α7 neuronal nicotinic receptor (NNR).[1][2] Activation of these receptors has been shown to modulate dopaminergic systems, playing a crucial role in cognitive processes.[1][2] In vivo microdialysis is a widely used neurochemical technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals.[3][4] This methodology, coupled with a sensitive analytical technique like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the precise quantification of dopamine and its metabolites, providing valuable insights into the neuropharmacological effects of compounds like this compound.

Mechanism of Action: this compound and Dopamine Release

This compound enhances cortical dopamine levels by selectively activating α7 nAChRs. This activation is believed to enhance the activity of midbrain dopaminergic neurons, which project to the prefrontal cortex, thereby increasing dopamine release in this region.[1] Studies have shown that low doses of this compound result in an increase in extracellular dopamine in the prefrontal cortex of rats.[1] Interestingly, the dose-effect relationship is described as an inverted 'U' shape, with the most significant increase in dopamine observed at very low doses of the compound.[1]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on dopamine release in the prefrontal cortex of awake rats, as reported in key literature.